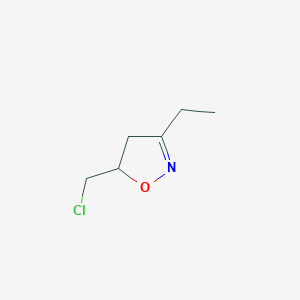![molecular formula C7H3BrClIN2 B1443233 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine CAS No. 1305325-15-8](/img/structure/B1443233.png)
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocycle . It has an empirical formula of C7H3BrClIN2 and a molecular weight of 357.37 . It is a solid compound .
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine consists of a pyrrolopyridine core with halogen atoms (bromine, chlorine, and iodine) attached at positions 5, 7, and 3 respectively . The SMILES string representation of the molecule isClc1nc(Br)cc2c(I)c[nH]c12 . Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine include its molecular weight (357.37), empirical formula (C7H3BrClIN2), and its solid form . Unfortunately, specific information about its density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Synthesis and Biological Relevance
The compound "5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine" falls under the broader category of pyrrolopyridine derivatives, which have attracted significant attention in medicinal chemistry due to their biological and pharmacological properties. Although the specific compound is not directly mentioned in the literature, insights can be drawn from related studies on pyrrolopyridine derivatives.
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including those in pyrrolopyridine derivatives, are widely used in medicinal chemistry for designing compounds for treating human diseases. The pyrrolidine scaffold's sp3-hybridization and stereochemistry offer efficient pharmacophore space exploration and increased three-dimensional coverage, enhancing bioactive molecule selectivity and biological profile due to different binding modes to enantioselective proteins (Petri et al., 2021).
Halogenated Pyridines in Regioselective Bromination
Studies on halogenated pyridines, similar in structure to the compound , have shown that the presence of halogens like bromine, chlorine, and iodine significantly influences the regioselectivity of bromination reactions. These reactions are crucial for synthesizing various bioactive compounds, demonstrating the importance of halogen atoms in modifying the chemical reactivity and biological activity of pyridine derivatives (Thapa et al., 2014).
Hybrid Catalysts for Pyranopyrimidine Derivatives
The synthesis of pyranopyrimidine scaffolds, which share structural similarities with pyrrolopyridine derivatives, highlights the role of hybrid catalysts in developing bioactive compounds. These scaffolds have broad synthetic applications and bioavailability, underlying the significance of structural motifs like pyrrolo[2,3-c]pyridine in medicinal and pharmaceutical industries (Parmar et al., 2023).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-5-1-3-4(10)2-11-6(3)7(9)12-5/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXPLYILWAAZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=C(N=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223089 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
CAS RN |
1305325-15-8 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)



![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)

![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)


